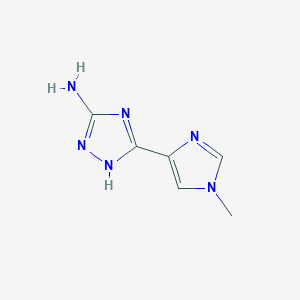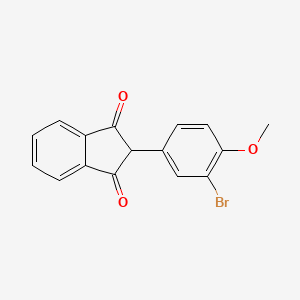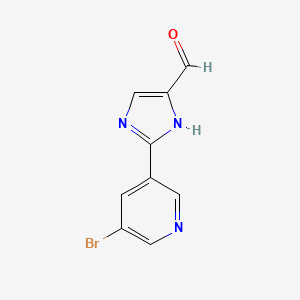
5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole: is a heterocyclic compound that features both an imidazole and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-imidazolecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used as a probe to study enzyme interactions and other biochemical processes.
Industry: In an industrial context, it may be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include binding to active sites or allosteric sites on proteins, thereby influencing their function.
相似化合物的比较
- 5-Amino-3-(1-methyl-4-imidazolyl)isoxazole
- 5-Amino-3-(1-methyl-4-imidazolyl)-1H-pyrazole
Comparison: While these compounds share structural similarities, 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole is unique due to the presence of both an imidazole and a triazole ring. This dual-ring structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C6H8N6 |
|---|---|
分子量 |
164.17 g/mol |
IUPAC 名称 |
5-(1-methylimidazol-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-2-4(8-3-12)5-9-6(7)11-10-5/h2-3H,1H3,(H3,7,9,10,11) |
InChI 键 |
UOLLTBUHGDGAIM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)C2=NC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)

![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
![3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)

![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)




![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)


